7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro group at the 7th position and a nitro group at the 6th position on the isoquinoline ring.
Mechanism of Action
Target of Action
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.33 cm/s .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is recommended to store the compound in a cool, dry, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 7-chloro-1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 7-Amino-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes or polymers .
Comparison with Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroisoquinoline
- 6-Nitro-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and nitro groups on the isoquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group can enhance the compound’s reactivity towards reduction reactions, while the chloro group can facilitate substitution reactions .
Properties
IUPAC Name |
7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNHVMLOCIZKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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